molecular formula C25H21ClN4O3 B15087742 2-(2-Chlorophenoxy)-N'-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide CAS No. 477735-09-4

2-(2-Chlorophenoxy)-N'-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B15087742
CAS No.: 477735-09-4
M. Wt: 460.9 g/mol
InChI Key: OTEKJOULHJEHSA-JFLMPSFJSA-N
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Description

The compound 2-(2-Chlorophenoxy)-N'-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is a hydrazide derivative featuring a 2-chlorophenoxy group linked to an acetohydrazide backbone, which is further conjugated to a pyrazole ring substituted with 4-methoxyphenyl and phenyl groups.

Properties

CAS No.

477735-09-4

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN4O3/c1-32-21-13-11-18(12-14-21)25-19(16-30(29-25)20-7-3-2-4-8-20)15-27-28-24(31)17-33-23-10-6-5-9-22(23)26/h2-16H,17H2,1H3,(H,28,31)/b27-15+

InChI Key

OTEKJOULHJEHSA-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-chlorophenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Oxadiazole Cyclization

The hydrazide intermediate undergoes cyclization with acetic anhydride to form a 1,3,4-oxadiazole derivative.

ParameterConventional MethodMicrowave-Assisted Method
ReagentAcetic anhydrideAcetic anhydride
Temperature/Time140°C, 5 hoursMicrowave, 5 min at 250 W
Yield73% 88%

Characteristic data for the oxadiazole product:

  • LCMS: m/z 561.2 (M⁺) .

  • ¹³C NMR: Peaks at δ 157.6 (C=O), 147.3 (pyrazole C), 134.8 (aromatic C) .

Formation of Substituted Hydrazides

The oxadiazole reacts with substituted benzohydrazides (e.g., nitro-, methyl-, or chloro-substituted) under acid catalysis.

Reaction Conditions:

  • Catalyst: Anhydrous ZnCl₂

  • Solvent: Ethanol (95%)

  • Conventional: 80°C, 7–9 hours (yields 68–75%)

  • Microwave: 300 W, 8–10 min (yields 85–89%)

Key Derivatives and Data:

Derivative (Substituent)IR (C=O stretch, cm⁻¹)¹H NMR (δ, –CH₃)LCMS (m/z)
4-Nitrobenzohydrazide1530, 16102.12605.2
4-Chlorobenzohydrazide16062.06595.2
4-Methylbenzohydrazide16002.34575.3

Microwave Optimization Advantages

Microwave irradiation significantly enhances reaction efficiency:

  • Time Reduction: 4-hour reflux → 5-minute irradiation .

  • Yield Improvement: Average 15–20% increase across steps .

  • Purity: Reduced byproduct formation due to uniform heating .

Mechanistic Insights

  • Hydrazone Formation: Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration .

  • Oxadiazole Cyclization: Acetic anhydride acts as both solvent and dehydrating agent, promoting intramolecular cyclization .

  • Substitution Reactions: Electron-withdrawing groups (e.g., –NO₂, –Cl) on benzohydrazides enhance electrophilicity, accelerating nucleophilic addition .

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues of Acetohydrazides

The following table compares the target compound with structurally related acetohydrazides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider/Registry ID Reference
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide C25H21ClN4O2 444.919 4-Methylphenyl on pyrazole 7953902 (ChemSpider)
(E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide C14H12ClN3O2 289.72 Pyridinylmethylidene instead of pyrazole -
2-(4-Chlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide C14H15ClN4O 290.75 Ethyl-substituted pyrazole, 4-chlorophenyl -
2-(4-Chloro-2-methylphenoxy)-N'-[-(5-methyl-2-furyl)methylidene]acetohydrazide C15H15ClN2O3 306.75 Furylmethylidene, 4-chloro-2-methylphenoxy -

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxyphenyl group (electron-donating) differs from the 4-methylphenyl group in , which may enhance solubility or alter electronic interactions compared to methyl.
  • Heterocyclic Core : Replacing the pyrazole with a pyridine ring (as in ) reduces molecular weight and introduces nitrogen-based polarity.

Triazole-Based Hydrazides

Triazole-containing analogs exhibit distinct structural and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Registry ID Reference
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-phenoxyphenyl)methylene]acetohydrazide C31H25ClN6O2S 581.09 Triazole-thioether backbone, phenoxyphenyl substituent 315231-39-1
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide C23H18ClN5O2S 479.94 Hydroxyphenyl group for hydrogen bonding MFCD02075536

Key Observations :

  • Backbone Flexibility : Triazole-thioether linkages (e.g., ) introduce conformational rigidity compared to pyrazole-based hydrazides.

Substituent Position and Electronic Effects

  • Chlorine Position: The target compound’s 2-chlorophenoxy group differs from 4-chlorophenyl analogs (e.g., ), which may influence steric hindrance or dipole moments.
  • Methoxy vs.

Biological Activity

The compound 2-(2-Chlorophenoxy)-N'-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the existing knowledge on its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN4O3C_{25}H_{21}ClN_{4}O_{3}. The structural representation includes a chlorophenoxy group and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC25H21ClN4O3
Molecular Weight461.91 g/mol
SMILES RepresentationCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3Cl)C4=CC=CC=C4
InChIInChI=1S/C25H21ClN4O3/c1-32...

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : GI50 values around 3.79 µM.
  • NCI-H460 (Lung Cancer) : LC50 values approximately 42.30 µM.

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Properties

Pyrazole derivatives have also been noted for their anti-inflammatory effects. The compound's structure, particularly the presence of the methoxyphenyl group, is believed to enhance its anti-inflammatory activity. A study indicated that similar compounds could reduce inflammatory markers in vitro, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases or apoptotic pathways. For instance, some derivatives have shown to inhibit Aurora-A kinase with an IC50 of 0.067 µM, leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Study on Antitumor Activity : A derivative similar to our compound was evaluated for its ability to induce apoptosis in A549 lung cancer cells, demonstrating significant growth inhibition (IC50 = 49.85 µM).
  • Anti-inflammatory Screening : In a model of acute inflammation, another pyrazole derivative reduced edema significantly compared to controls, suggesting that modifications in structure can lead to enhanced therapeutic effects .

Q & A

What are the critical synthetic steps for preparing 2-(2-Chlorophenoxy)-N'-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide?

Level: Basic
Answer:
The synthesis involves two key steps:

Hydrazide Intermediate Formation: React ethyl 2-(2-chlorophenoxy)acetate with hydrazine hydrate (85%) under reflux (5–6 hours at 365 K). Filter and recrystallize the product (e.g., ethanol) to obtain 2-(2-chlorophenoxy)acetohydrazide .

Condensation Reaction: Mix the hydrazide with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in ethanol/water (4:3 v/v). Reflux for 3.5 hours at 343 K, followed by slow cooling to crystallize the target compound. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

How can researchers optimize the condensation reaction to minimize by-products?

Level: Advanced
Answer:
Optimization strategies include:

  • Solvent Selection: Use ethanol-water mixtures (70–80% ethanol) to balance solubility and reaction kinetics .
  • Catalytic Additives: Add 1–2 mol% acetic acid to accelerate imine bond formation while suppressing side reactions like oxidation .
  • Stoichiometric Control: Maintain a 1:1.05 molar ratio (hydrazide:aldehyde) to ensure complete conversion of the hydrazide.
  • Temperature Modulation: Reflux at 343–353 K for 3–4 hours; prolonged heating (>5 hours) risks decomposition.
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) post-crystallization to remove trace impurities .

Which analytical techniques are essential for confirming the compound’s structure?

Level: Basic
Answer:
Critical techniques include:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), hydrazone NH (δ 10.2–10.8 ppm), and pyrazole CH (δ 8.5–9.0 ppm).
    • 13C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–155 ppm) groups .
  • FT-IR: Detect N-H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
  • HRMS: Verify molecular ion ([M+H]+) with <2 ppm mass error .
  • Elemental Analysis: Ensure C, H, N values match theoretical calculations (±0.3%) .

How should researchers resolve discrepancies in NMR data between synthesized batches?

Level: Advanced
Answer:
Common causes and solutions:

  • Rotational Isomerism: Hydrazone bonds may exhibit E/Z isomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d6 at 120°C to coalesce split peaks .
  • Solvent Residues: Lyophilize samples to remove residual ethanol/water, which can obscure NH or OH signals.
  • Crystallinity Effects: Compare spectra of recrystallized vs. amorphous samples. Crystalline forms may show sharper peaks due to reduced conformational flexibility .
  • DFT Calculations: Compare experimental chemical shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .

What in vitro models are appropriate for initial pharmacological screening?

Level: Advanced
Answer:
Prioritize target-specific assays:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) or proteases (e.g., MMP-9) using fluorescence-based activity assays. IC50 values <10 μM warrant further study .
  • Anticancer Activity: Conduct MTT assays on HepG2 (liver) and MCF-7 (breast) cell lines. Include cisplatin as a positive control and report GI50 values .
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram−). MIC values ≤25 μg/mL indicate potential .

What strategies effectively identify synthesis by-products?

Level: Advanced
Answer:

  • LC-MS Analysis: Use a C18 column (ACN/water + 0.1% formic acid) with HRMS detection. Identify dimeric species ([2M+H]+) or hydrolyzed hydrazide (m/z ~250) .
  • GC-MS: Detect volatile impurities (e.g., unreacted aldehyde) via electron ionization (70 eV) and NIST library matching .
  • HPLC-PDA: Monitor reaction mixtures at 254 nm. Compare retention times with synthesized standards of potential by-products (e.g., N-arylurea derivatives) .

How can regioselectivity in pyrazole ring substitution be controlled?

Level: Advanced
Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -NO2) at the pyrazole 3-position to favor substitution at the 4-position .
  • Catalytic Conditions: Use CuI (10 mol%) in DMF at 373 K to promote C-H activation for cross-coupling reactions .
  • Microwave Assistance: Reduce reaction time (30 minutes vs. 6 hours) and improve yield (15–20%) in solvent-free conditions for cyclocondensation steps .

What computational methods support structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding poses in protein targets (e.g., COX-2 or topoisomerase II). Prioritize compounds with ΔG ≤ −8 kcal/mol .
  • QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using IC50/MIC data from analogs. Validate with leave-one-out cross-validation (q² > 0.5) .
  • ADMET Prediction: Employ SwissADME to assess bioavailability, BBB permeability, and CYP inhibition risks early in development .

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